(R)-6,7-Dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride
CAS No.:
Cat. No.: VC13799654
Molecular Formula: C8H13Cl2N3
Molecular Weight: 222.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13Cl2N3 |
|---|---|
| Molecular Weight | 222.11 g/mol |
| IUPAC Name | (5R)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H11N3.2ClH/c9-6-2-3-7-5(6)1-4-8(10)11-7;;/h1,4,6H,2-3,9H2,(H2,10,11);2*1H/t6-;;/m1../s1 |
| Standard InChI Key | JLTSXXBDUGSVFG-QYCVXMPOSA-N |
| Isomeric SMILES | C1CC2=C([C@@H]1N)C=CC(=N2)N.Cl.Cl |
| SMILES | C1CC2=C(C1N)C=CC(=N2)N.Cl.Cl |
| Canonical SMILES | C1CC2=C(C1N)C=CC(=N2)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₈H₁₃Cl₂N₃, with a molecular weight of 222.11 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name, (R)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride, reflects the bicyclic pyridine scaffold fused to a cyclopentane ring, with two amine groups at positions 2 and 5 (Table 1). The (R) configuration indicates the spatial arrangement of substituents around the chiral center, a critical determinant of its biological activity and synthetic utility.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2101848-16-0 | |
| Molecular Formula | C₈H₁₃Cl₂N₃ | |
| Molecular Weight | 222.11 g/mol | |
| Appearance | Off-white to light brown solid | |
| Storage Conditions | 2–8°C, protected from light |
The bicyclic core consists of a pyridine ring fused to a cyclopentane moiety, creating a rigid, planar structure that enhances binding affinity in host-guest interactions . Protonation of the amine groups by hydrochloric acid yields the dihydrochloride salt, improving solubility in polar solvents .
Synthesis and Manufacturing
While no direct synthesis protocol for the (R)-enantiomer is disclosed in publicly available literature, analogous methodologies for cyclopenta[b]pyridine derivatives provide foundational insights. A manganese-catalyzed oxidation strategy, developed by Ren et al., enables the conversion of 2,3-cyclopentenopyridine analogues to ketone-functionalized derivatives using Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) in aqueous media . This method achieves yields exceeding 80% under mild conditions (25°C), highlighting the feasibility of functionalizing the cyclopenta[b]pyridine scaffold .
For the target compound, asymmetric synthesis likely involves:
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Chiral Resolution: Separation of racemic mixtures via chiral chromatography or diastereomeric salt formation.
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Enantioselective Catalysis: Use of chiral ligands or catalysts to induce the (R) configuration during cyclization or amine functionalization.
Notably, the Certificate of Analysis from Leyan confirms the successful synthesis of the (R)-enantiomer with 95.06% purity, as validated by high-performance liquid chromatography (HPLC) .
Physicochemical Properties
The compound exists as an off-white to light brown crystalline solid, stable under refrigerated (2–8°C) and light-protected conditions . Key physicochemical parameters include:
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Solubility: High solubility in water and polar aprotic solvents (e.g., dimethyl sulfoxide) due to its ionic dihydrochloride form.
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Stability: No decomposition observed under recommended storage conditions over three years (retest date: March 2026) .
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Thermal Properties: Melting point data remain unreported, though analogous cyclopenta[b]pyridines exhibit melting points between 100–160°C .
Analytical Characterization
Rigorous spectroscopic and chromatographic analyses ensure structural fidelity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis (400 MHz, CDCl₃) confirms the presence of:
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Cyclopentane protons: Multiplet signals between δ 2.6–3.2 ppm, corresponding to the fused ring’s methylene groups.
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Pyridine protons: Aromatic resonances at δ 6.5–8.5 ppm, characteristic of the deshielded pyridinic hydrogens .
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Amine protons: Broad singlets near δ 5.0 ppm, absent in the free base form due to protonation .
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS data align with the expected molecular ion peak [M+H]⁺ at m/z 222.11, confirming the molecular formula . Minor impurities (<5%) are attributed to residual solvents or diastereomeric byproducts.
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR | Structural confirmation via proton shifts | |
| LCMS | [M+H]⁺ = 222.11, 95.06% purity | |
| HPLC | Retention time consistent with standard |
Applications and Research Significance
Although the compound’s specific applications remain proprietary, its structural analogs are employed in:
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Drug Discovery: As kinase inhibitors or allosteric modulators targeting neurological disorders .
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Catalysis: Chiral ligands in asymmetric hydrogenation reactions .
The (R)-enantiomer’s diamine groups enable chelation to metal centers, suggesting potential in coordination chemistry. Furthermore, its bicyclic scaffold mimics purine bases, making it a candidate for nucleoside analog development .
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